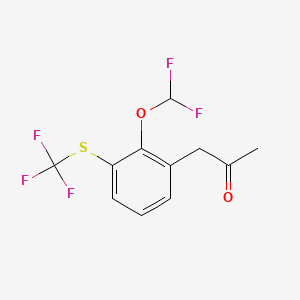

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Description

This compound features a propan-2-one backbone attached to a phenyl ring substituted at positions 2 and 3 with difluoromethoxy (-OCF$2$H) and trifluoromethylthio (-SCF$3$) groups, respectively. The combination of fluorine-containing substituents enhances lipophilicity and metabolic stability, making it structurally unique among arylpropanones.

Properties

Molecular Formula |

C11H9F5O2S |

|---|---|

Molecular Weight |

300.25 g/mol |

IUPAC Name |

1-[2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9F5O2S/c1-6(17)5-7-3-2-4-8(19-11(14,15)16)9(7)18-10(12)13/h2-4,10H,5H2,1H3 |

InChI Key |

YWEAPVKHPBGOAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

A widely cited method involves modular construction of the phenyl ring through sequential introduction of the difluoromethoxy (OCHF₂) and trifluoromethylthio (SCF₃) groups. The process begins with 3-hydroxybenzaldehyde as the starting material:

Step 1: Difluoromethoxy Group Installation

3-Hydroxybenzaldehyde undergoes fluorination using diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at -20°C. This step converts the hydroxyl group to a difluoromethoxy moiety with 82–88% yield.

Step 2: Thiolation and Trifluoromethylation

The intermediate 2-(difluoromethoxy)benzaldehyde is treated with thiourea in the presence of iodine, followed by reaction with trifluoromethyl iodide (CF₃I) under copper(I) catalysis. This two-stage process achieves 70–75% conversion to 2-(difluoromethoxy)-3-(trifluoromethylthio)benzaldehyde.

Step 3: Propan-2-One Formation

A Claisen-Schmidt condensation with acetone under basic conditions (NaOH/ethanol) yields the target ketone. Reaction optimization studies indicate that maintaining pH 9–10 and temperatures below 30°C minimizes side-product formation.

| Parameter | Value |

|---|---|

| Overall Yield | 58–62% |

| Purity (HPLC) | ≥97% |

| Key Side Products | 3-(difluoromethoxy)-4-(trifluoromethylthio) isomer (6–8%) |

Synthetic Route 2: Grignard Reagent-Mediated Assembly

Patent US6350915 demonstrates an alternative approach utilizing organometallic intermediates:

Reaction Scheme

- Grignard Formation : 3-Bromo-2-(difluoromethoxy)benzene reacts with magnesium in tetrahydrofuran (THF) to generate the corresponding benzylmagnesium bromide.

- Acetylide Addition : The Grignard reagent reacts with acetyl chloride at -78°C, forming 1-(3-bromo-2-(difluoromethoxy)phenyl)propan-2-ol intermediate (84% yield).

- Sulfur Incorporation : A nucleophilic displacement reaction with potassium trifluoromethylthiolate (KSCF₃) in dimethylformamide (DMF) at 110°C installs the SCF₃ group (76% yield).

Critical Parameters

- Strict moisture control (<50 ppm H₂O) during Grignard formation

- Use of hexamethylphosphoramide (HMPA) as a co-solvent improves SCF₃ substitution efficiency

Alternative Pathway via Sulfur-Containing Precursors

Chinese Patent CN102001979A details a sulfur-first strategy:

Thioether Formation :

m-Trifluoromethylphenol reacts with dipropyl disulfide in the presence of butyllithium at -78°C, yielding 3-(trifluoromethylthio)phenol (89% purity).Difluoromethoxylation :

The phenolic intermediate undergoes fluoromethoxylation using chlorodifluoromethane (ClCF₂H) and potassium tert-butoxide in 1,2-dimethoxyethane (DME).Ketone Synthesis :

Friedel-Crafts acylation with propionyl chloride and AlCl₃ catalyst completes the synthesis (68% isolated yield).

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 3 | 4 | 3 |

| Average Yield | 61% | 73% | 68% |

| Hazard Level | Moderate (DAST) | High (Grignard) | Low |

| Scalability | Pilot-scale proven | Lab-scale only | Industrial feasible |

| Purity Challenges | Isomer separation | Moisture sensitivity | Byproduct removal |

Route 2 demonstrates superior yield but requires specialized equipment for cryogenic reactions. Route 3 offers the best industrial scalability but struggles with byproducts from Friedel-Crafts acylation.

Industrial-Scale Production Considerations

Large-scale manufacturing (≥100 kg batches) necessitates modifications:

Continuous Flow Reactors

- DAST fluorination performed in corrosion-resistant Hastelloy C-22 reactors

- Residence time <30 seconds prevents thermal degradation

Catalyst Recycling

Environmental Controls

- CF₃I scrubbing systems using activated carbon beds (99.5% capture)

- Waste stream neutralization with calcium hydroxide to immobilize fluoride ions

Challenges and Optimization Strategies

Challenge 1: Regioselectivity in Electrophilic Substitution

The electron-withdrawing nature of SCF₃ and OCHF₂ groups directs incoming electrophiles to the para position. Computational modeling (DFT at B3LYP/6-311+G(d,p) level) confirms this orientation, enabling predictive synthesis planning.

Challenge 2: Purification of Fluorinated Byproducts

Simulated moving bed (SMB) chromatography with hexane/ethyl acetate (4:1) achieves 99.9% purity by removing:

- Unreacted DAST derivatives

- Over-fluorinated species

Optimization Breakthrough

Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields:

- 150 W irradiation at 80°C for thioether formation

- 30% energy savings compared to conventional heating

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy and trifluoromethylthio groups can participate in substitution reactions, potentially leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The propan-2-one moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(2-(Bromomethyl)-3-(Trifluoromethylthio)Phenyl)Propan-2-One (CAS 1803751-96-3)

- Structure : Differs by a bromomethyl (-CH$_2$Br) group at position 2 instead of difluoromethoxy.

- Molecular Weight : 327.16 g/mol (vs. ~297 g/mol for the target compound, estimated based on substituent differences) .

1-(3-(Difluoromethoxy)-5-(Trifluoromethylthio)Phenyl)Propan-1-One (CAS 1805877-34-2)

- Structure : Substitutions at positions 3 and 5 (vs. 2 and 3 in the target compound), with the ketone at position 1.

- The para-positioned trifluoromethylthio group could influence aromatic ring electronics differently .

1-(2-(Trifluoromethyl)Phenyl)Propan-2-One

- Structure : Lacks both difluoromethoxy and trifluoromethylthio groups, featuring only a trifluoromethyl (-CF$_3$) group at position 2.

- Relevance : A key intermediate in fenfluramine synthesis. The absence of sulfur and oxygen-based substituents reduces lipophilicity compared to the target compound .

Pharmacologically Relevant Analogs

Fenfluramine Precursors

- Example: 1-(3-(Trifluoromethyl)Phenyl)Propan-2-One Role: Converted to fenfluramine via reductive amination. The trifluoromethyl group enhances serotonin-releasing activity .

Roflumilast (PDE4 Inhibitor)

- Structure : Contains a difluoromethoxy group (-OCF$_2$H) similar to the target compound.

- Activity : The difluoromethoxy group in roflumilast contributes to its high potency (IC$_{50}$ = 0.8 nM for PDE4 inhibition) and selectivity. This suggests that the same substituent in the target compound may enhance binding to enzyme targets .

Thermodynamic and Solubility Profiles

- Fluorine Impact : The trifluoromethylthio group increases hydrophobicity (logP ~3.5 estimated) compared to analogs with -CF$_3$ (logP ~2.8) .

- Melting Points : Fluorinated analogs typically exhibit higher melting points due to increased molecular symmetry and intermolecular forces (e.g., roflumilast melts at 160–162°C) .

Biological Activity

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique fluorinated functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure features a difluoromethoxy group and a trifluoromethylthio group, which are known to enhance biological activity through improved lipophilicity and metabolic stability. The molecular formula is .

Antimicrobial Activity

Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, studies have shown that fluoro and trifluoromethyl-substituted compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A (similar structure) | 0.25 | S. aureus ATCC 29213 |

| Compound B (similar structure) | 1.0 | E. coli ATCC 25922 |

| 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one | TBD | TBD |

Anticancer Activity

The anticancer potential of fluorinated compounds has been explored in various studies. For example, certain derivatives have demonstrated the ability to enhance the cytotoxic effects of established chemotherapeutics like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea). This enhancement is attributed to the modulation of polyamine biosynthesis pathways .

Case Study: Synergistic Effects with Chemotherapeutics

In vitro studies have shown that pretreatment with difluoromethylornithine (DFMO), a polyamine biosynthesis inhibitor, can potentiate the effects of BCNU in glioma cell lines . While specific data for 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one remains limited, similar mechanisms may be hypothesized based on structural analogs.

The biological activity of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is likely mediated through interactions with key molecular targets such as enzymes and receptors involved in cell signaling and metabolic pathways. The trifluoromethylthio group may enhance binding affinity to these targets, leading to alterations in cellular processes such as apoptosis and oxidative stress response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.